molecular formula C9H4BrF2N B14193506 Quinoline, 2-bromo-3,7-difluoro- CAS No. 834884-01-4

Quinoline, 2-bromo-3,7-difluoro-

Cat. No.: B14193506
CAS No.: 834884-01-4
M. Wt: 244.03 g/mol
InChI Key: SVECBYOQDJWVMX-UHFFFAOYSA-N
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Description

Quinoline, 2-bromo-3,7-difluoro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2-bromo-3,7-difluoro- typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a quinoline derivative is treated with bromine and fluorine sources under specific conditions. For example, the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate in the presence of lithium salt can yield the desired compound .

Industrial Production Methods: Industrial production of Quinoline, 2-bromo-3,7-difluoro- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-bromo-3,7-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

Quinoline, 2-bromo-3,7-difluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoline, 2-bromo-3,7-difluoro- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The incorporation of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Uniqueness: Quinoline, 2-bromo-3,7-difluoro- is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

834884-01-4

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

2-bromo-3,7-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-9-7(12)3-5-1-2-6(11)4-8(5)13-9/h1-4H

InChI Key

SVECBYOQDJWVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)F)Br)F

Origin of Product

United States

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